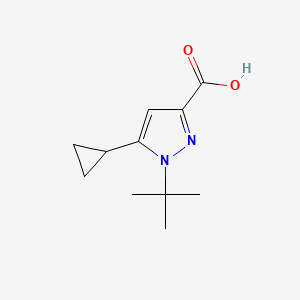
2-amino-N-(propan-2-yl)-N-propylbenzamide
Overview
Description
“2-amino-N-(propan-2-yl)-N-propylbenzamide” is likely an organic compound consisting of a benzamide group with amino and isopropyl substituents. Benzamides are a class of compounds containing a benzene ring and an amide group .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, benzamides are typically synthesized through the reaction of benzoic acid with ammonia or amines .Molecular Structure Analysis
The molecular structure would consist of a benzene ring (a hexagonal ring of carbon atoms) attached to an amide group (consisting of a carbonyl group (C=O) and an amine group (NH2)). The exact positions of the amino and isopropyl groups on the benzene ring would depend on the specific compound .Chemical Reactions Analysis
Benzamides can participate in various chemical reactions. For example, they can undergo hydrolysis to form benzoic acid and an amine. They can also participate in the Hoffman rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Scientific Research Applications
Medicine: Antimicrobial and Anticancer Agent
2-amino-N-(propan-2-yl)-N-propylbenzamide has been studied for its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound can exhibit significant activity against bacterial and fungal strains, as well as cytotoxic properties against cancer cells . This makes it a promising candidate for developing new treatments in the fight against infectious diseases and cancer.
Biotechnology: Peptide Synthesis
In biotechnology, this compound is utilized in the synthesis of peptides. Peptides have a wide range of applications, including as therapeutic agents, in biomaterials, and as tools for molecular biology research. The ability to modify the compound to create diverse peptide structures is valuable for advancing biotechnological innovations .
Industrial Chemistry: Material Synthesis
The compound’s role in material science is linked to the synthesis of novel materials. Its chemical structure can be incorporated into polymers or other materials to impart specific properties, such as increased durability or chemical resistance, which are essential in industrial applications .
Environmental Science: Analytical Tool
In environmental science, 2-amino-N-(propan-2-yl)-N-propylbenzamide can be used as an analytical tool for detecting and quantifying pollutants. Its reactivity and specificity make it suitable for use in assays and sensor technologies to monitor environmental health and safety .
Pharmacology: Drug Development
This compound is also significant in pharmacology for drug development. It serves as a building block for creating new drugs with improved efficacy and reduced side effects. Its versatility allows for the exploration of a wide range of pharmacological activities .
Agriculture: Pesticide Formulation
In agriculture, there is potential for using 2-amino-N-(propan-2-yl)-N-propylbenzamide in the formulation of pesticides. Its antimicrobial properties could be harnessed to protect crops from bacterial and fungal infections, contributing to increased yield and food security .
Analytical Chemistry: Chromatography
Analytical chemists may employ this compound in chromatography as a standard or derivative for separating and analyzing complex mixtures. Its stable and distinct chemical properties facilitate the identification and quantification of substances in various samples .
Material Science: Nanotechnology
Lastly, in the field of nanotechnology, 2-amino-N-(propan-2-yl)-N-propylbenzamide can be used to modify the surface of nanoparticles. This modification can improve the interaction of nanoparticles with biological systems, making them more suitable for medical imaging, drug delivery, and other nanotechnological applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-propan-2-yl-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-15(10(2)3)13(16)11-7-5-6-8-12(11)14/h5-8,10H,4,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINXZKTWMREOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C)C(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(propan-2-yl)-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)




![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)


![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)
![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)